molecular formula C7H5BrF3NO2S B579566 2-Bromo-4-(trifluoromethylsulfonyl)benzenamine CAS No. 16368-43-7

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine

Cat. No.: B579566
CAS No.: 16368-43-7
M. Wt: 304.081
InChI Key: LPXDXOWAAJJLOT-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine is an organic compound with the molecular formula C7H5BrF3NO2S. It is characterized by the presence of a bromine atom, a trifluoromethylsulfonyl group, and an amine group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethylsulfonyl)benzenamine typically involves the bromination of 4-(trifluoromethylsulfonyl)aniline. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases, and various nucleophiles. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a new substituted product .

Scientific Research Applications

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethylsulfonyl)benzenamine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine is unique due to the presence of both bromine and trifluoromethylsulfonyl groups, which impart distinct reactivity and properties. This combination makes it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

2-bromo-4-(trifluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXDXOWAAJJLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698484
Record name 2-Bromo-4-(trifluoromethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16368-43-7
Record name 2-Bromo-4-(trifluoromethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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